molecular formula C17H17ClFNO3S B2986051 3-chloro-4-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide CAS No. 1421455-29-9

3-chloro-4-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide

Cat. No.: B2986051
CAS No.: 1421455-29-9
M. Wt: 369.84
InChI Key: VVMZDOXSVDUIBF-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClFNO3S and its molecular weight is 369.84. The purity is usually 95%.
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Scientific Research Applications

Colorimetric and Fluorescence Sensing

An easily accessible colorimetric and fluorescence probe, derived from a similar compound, was developed for the selective and sensitive detection of Sn2+ ions in an aqueous solution. This probe demonstrates a novel sensing mechanism involving the reduction of -C═O to -C-OH groups, facilitating the fluorescence turn-on mode for Sn2+ detection. This mechanism was confirmed through various analytical techniques and further supported by quantum chemical calculations. Bioimaging studies showcased its effectiveness as a fluorescent marker for Sn2+ detection in living cells and zebrafish, highlighting its potential in biological and environmental sensing applications (Ravichandiran et al., 2020).

Synthesis and Chemical Transformations

Research on the synthesis of chloronaphthalenes from α-tetralones, which share structural similarities with the query compound, reveals a method for introducing chlorines and converting the resulting hydroxy to chloro. This work provides insights into synthetic strategies for creating derivatives of naphthalene-based compounds, which are valuable in various chemical synthesis and pharmaceutical applications (Prugh, Deana, & Wiggins, 1989).

Photodynamic Therapy

A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yield, was synthesized for potential use in photodynamic therapy (PDT). The compound showed promising properties as a photosensitizer, including good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II mechanisms in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Herbicide Metabolism and Selectivity

A study on the metabolism of chlorsulfuron, a compound structurally related to the query compound, by plants, provided insights into the biological basis for its selectivity as a herbicide for cereals. The ability of crop plants to rapidly metabolize chlorsulfuron to an inactive product was a major factor in its selective action, emphasizing the importance of understanding compound metabolism in the development of agricultural chemicals (Sweetser, Schow, & Hutchison, 1982).

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO3S/c18-15-9-14(5-6-16(15)19)24(22,23)20-11-17(21)8-7-12-3-1-2-4-13(12)10-17/h1-6,9,20-21H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMZDOXSVDUIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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